Pyridone 6

Catalog No.
S540721
CAS No.
457081-03-7
M.F
C18H16FN3O
M. Wt
309.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridone 6

CAS Number

457081-03-7

Product Name

Pyridone 6

IUPAC Name

4-tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7(12),8,14,16-heptaen-11-one

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

InChI

InChI=1S/C18H16FN3O/c1-18(2,3)17-21-14-10-5-4-9(19)8-12(10)13-11(15(14)22-17)6-7-20-16(13)23/h4-8H,1-3H3,(H,20,23)(H,21,22)

InChI Key

VNDWQCSOSCCWIP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O

Solubility

Soluble in DMSO, not in water

Synonyms

Pyridone 6; Pyridone-6; Pyridone6; CMP 6; JAK Inhibitor I; Janus-Associated Kinase Inhibitor I.

Canonical SMILES

CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O

Description

The exact mass of the compound Pyridone 6 is 309.1277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. It belongs to the ontological category of organic heterotetracyclic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pyridone 6 is a small molecule with significant potential in scientific research due to its ability to inhibit Janus Kinase (JAK) enzymes. JAKs are a family of proteins involved in cell signaling pathways triggered by cytokines and other growth factors. These pathways play a crucial role in various biological processes, including immune function, cell proliferation, and differentiation [].

Inhibiting JAK-STAT Signaling

Pyridone 6 functions as a pan-JAK inhibitor, meaning it can target multiple JAK isoforms, including JAK1, JAK2, JAK3, and Tyk2. It achieves this by competitively binding to the ATP-binding pocket of these enzymes, thereby preventing their activation []. This inhibition disrupts the JAK-STAT signaling pathway, which relies on JAKs phosphorylating STAT proteins (Signal Transducers and Activators of Transcription). Activated STATs then translocate to the nucleus and regulate the expression of various genes [].

Here's how Pyridone 6's impact on JAK-STAT signaling is relevant for research:

  • Cancer Research: Dysregulation of JAK-STAT signaling is implicated in the development and progression of several cancers. Studies have shown that Pyridone 6 effectively inhibits the growth of multiple myeloma cells, both in cell lines and primary patient samples []. This suggests its potential as a therapeutic agent for JAK-dependent cancers.
  • Immunology Research: JAK-STAT signaling is critical for the development and function of immune cells. Pyridone 6's ability to modulate this pathway can be a valuable tool in studying immune responses and autoimmune diseases []. For instance, research suggests Pyridone 6 can promote the differentiation of Th17 cells, a specific type of immune cell [].

Pyridone 6, also known as 6-hydroxy-2(1H)-pyridone, is a synthetic compound characterized by its potent inhibitory effects on Janus kinases. It is classified as a pan-Janus-activated kinase inhibitor, meaning it targets multiple members of the Janus kinase family, which are critical in various signaling pathways involved in immune response and hematopoiesis. Pyridone 6 has garnered attention due to its selective inhibition of Janus kinase 1, Janus kinase 2, Janus kinase 3, and Tyk2, with reported inhibitory concentrations (IC50) of 1 nM for Janus kinase 1, 5 nM for Janus kinase 2, 15 nM for Janus kinase 3, and 1 nM for Tyk2 .

As a JAK inhibitor, Pyridone 6 disrupts cellular signaling by preventing JAK enzymes from transferring phosphate groups to other proteins. This inhibition affects various processes including cytokine signaling, immune cell function, and stem cell differentiation [, , ].

Typical of pyridone derivatives. Notably, it can undergo alkylation reactions with diazoalkanes, where deprotonation occurs first to form an alkyldiazonium cation that subsequently alkylates the pyridone structure. This reaction pathway is significant in synthesizing various substituted pyridones . Additionally, the compound can react with diazomethane, leading to the formation of novel products through nucleophilic attack mechanisms .

The biological activity of Pyridone 6 is primarily attributed to its role as a Janus kinase inhibitor. By inhibiting these kinases, Pyridone 6 effectively suppresses osteoclast formation and bone resorption processes. This makes it relevant in studies related to bone diseases such as osteoporosis and rheumatoid arthritis . Furthermore, its ability to modulate immune responses positions it as a potential therapeutic agent for autoimmune diseases.

Pyridone 6 can be synthesized through various chemical pathways:

  • Condensation Reactions: Starting materials typically include substituted pyridines and appropriate carbonyl compounds.
  • Alkylation: Using diazoalkanes or other alkylating agents can yield different derivatives of Pyridone 6.
  • Cyclization Reactions: These involve the formation of heterocycles from simpler precursors under acidic or basic conditions.

The synthesis often requires careful control of reaction conditions to ensure high yields and purity of the final product .

Pyridone 6 has several applications in both research and therapeutic contexts:

  • Pharmaceutical Research: It serves as a model compound for developing new drugs targeting Janus kinases.
  • Bone Health: Due to its inhibitory effects on osteoclasts, it is being studied for potential treatments of bone-related diseases.
  • Autoimmune Disease Management: Its immunomodulatory properties make it a candidate for therapies aimed at conditions like rheumatoid arthritis and psoriasis .

Studies on Pyridone 6 have focused on its interactions with various biological systems:

  • Janus Kinase Pathways: Research indicates that Pyridone 6 effectively disrupts signaling pathways mediated by Janus kinases, impacting downstream effects on cell proliferation and differentiation.
  • Drug Synergy: Investigations into combining Pyridone 6 with other therapeutic agents have shown promise in enhancing efficacy against certain diseases while minimizing side effects .

Pyridone 6 shares structural and functional similarities with several other compounds in the pyridine and pyridone classes. Here are some notable comparisons:

Compound NameStructure TypeKey ActivityUnique Features
PyridineAromatic heterocycleSolvent propertiesBasicity due to nitrogen atom
PyrimidineAromatic heterocycleNucleic acid componentPresence of two nitrogen atoms
IsoquinolineAromatic heterocycleAntimicrobial propertiesDerived from benzene
QuinolineAromatic heterocycleAntimalarial activityContains a fused benzene ring

Pyridone 6's uniqueness lies in its specific inhibition of multiple Janus kinases, which distinguishes it from other similar compounds that may not exhibit such targeted biological activity .

Conventional Synthetic Pathways

The conventional synthesis of Pyridone 6 follows established pathways for the construction of polycyclic heterocyclic compounds containing the benzo[h]imidazo[4,5-f]isoquinolin-7-one core structure [1]. Pyridone 6, with the chemical name 2-(1,1-Dimethylethyl)-9-fluoro-1,6-dihydro-7H-benz[h]imidazo[4,5-f]isoquinolin-7-one, represents a sophisticated tetracyclic structure that requires careful synthetic planning [1] [2].

Traditional approaches to pyridone synthesis typically employ the Michael addition of acetonitrile derivatives to appropriate α,β-unsaturated carbonyl substrates, followed by hydrolytic cyclization and subsequent oxidative aromatization [3]. However, these established methods often present significant challenges when applied to complex structures like Pyridone 6, including harsh reaction conditions and limited functional group tolerance [4].

Several conventional methods for forming β-keto amides have resulted in fragmentation of pyridone-containing intermediates, such as retro-Claisen-like and retro-Michael reactions, making the synthesis particularly challenging [4]. The synthesis requires strategic protection and deprotection sequences to maintain the structural integrity of the intermediate compounds throughout the multi-step process.

Alternative conventional approaches include the treatment of β-oxo amides under Vilsmeier conditions to yield pyridone derivatives [3]. Other noteworthy methods involve starting from Blaise reaction intermediates or utilizing cyclization between Baylis-Hillman acetates and enamino esters or nitriles [3]. However, many of these established methods are carried out under harsh reaction conditions, necessitating the development of more environmentally benign synthetic approaches.

One-Pot Synthesis Approaches

One-pot synthesis methodologies have emerged as highly efficient strategies for pyridone synthesis, offering significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures [5] [6] [7]. These approaches eliminate intermediate isolation steps and reduce overall synthetic complexity.

A particularly effective one-pot two-step synthesis has been developed for 6-amino-2-pyridone-3,5-dicarbonitrile derivatives using natural product catalysts [5]. This methodology employs betaine as the catalyst for the first step and guanidine carbonate for the second step, achieving excellent conversion rates with environmentally friendly reaction conditions [5]. The process involves the reaction of para-tolualdehyde with malononitrile, followed by addition of nitrogen-containing acetamide derivatives to form the desired pyridone structure.

Nickel-catalyzed one-pot synthesis represents another significant advancement, enabling the preparation of substituted pyridines from readily available alkyl ketones [6]. This methodology involves dehydrogenation of alkyl ketones, followed by conjugate addition of enamines and subsequent condensation with ammonia sources [6]. The process demonstrates excellent functional group tolerance and can be conducted under mild reaction conditions.

Four-component one-pot reactions have been successfully applied to synthesize 3,4-dihydro-2-pyridone derivatives using Meldrum's acid, methyl acetoacetate, benzaldehyde, and ammonium acetate [7]. These reactions proceed efficiently under solvent-free conditions at elevated temperatures, achieving excellent yields in shortened reaction times.

The multicomponent reaction (MCR) approach utilizing aromatic aldehydes, malononitrile, methyl cyanoacetate, and hydrazine hydrate has been demonstrated to produce N-amino-2-pyridones with excellent yields under mild, solvent-free conditions [8]. This methodology particularly benefits from the use of advanced heterogeneous catalysts that can be easily recovered and reused.

Temperature-Controlled Synthesis Protocols

Temperature control represents a critical parameter in pyridone synthesis, as it directly influences reaction kinetics, selectivity, and product distribution [9] [10]. Systematic temperature optimization enables the selective formation of different pyridone isomers and prevents unwanted side reactions.

Temperature-controlled synthesis protocols have been successfully developed for substituted pyridine derivatives via [5C + 1N] annulation of 1,1-bisalkylthio-1,4-pentanedienes with ammonium acetate [9]. This methodology demonstrates that different reaction temperatures lead to divergent formation of distinct pyridine types, allowing for selective access to specific structural motifs.

Infrared irradiation-assisted synthesis has emerged as an effective temperature-controlled approach for pyridone derivatives [3]. This methodology utilizes controlled heating at 80-90°C to promote ring opening and closing processes, followed by oxidative aromatization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [3]. The infrared irradiation provides precise temperature control while minimizing energy consumption and reaction times.

Critical temperature thresholds have been identified for various synthetic transformations. For example, endothermic reactions benefit from elevated temperatures, which accelerate reaction rates and significantly change equilibrium constants [10]. Conversely, exothermic reactions require careful temperature control to prevent decomposition and maintain product selectivity.

Temperature-dependent solubility changes during synthesis reactions create opportunities for in situ crystallization and product isolation [10]. This phenomenon can be strategically employed to drive reaction equilibria toward desired products while facilitating purification processes.

Advanced temperature programming protocols enable the sequential control of multiple reaction steps within a single reaction vessel. These protocols typically involve initial heating phases for activation, followed by controlled cooling periods for selective crystallization of target compounds.

Boron-ate Intermediate Methodology

Boron-ate intermediate methodology represents a sophisticated approach to pyridone synthesis, leveraging the unique reactivity and selectivity provided by organoboron compounds [11] [12] [13]. This methodology offers exceptional control over stereochemistry and regioselectivity in complex heterocyclic syntheses.

The boron-mediated modular assembly strategy enables the controlled synthesis of tetrasubstituted alkenes with complete double-bond geometry control [11]. In the context of pyridone synthesis, borinic esters serve as key intermediates that can be isolated, purified, and subjected to various transformations including cross-couplings and homologation reactions [11].

Enantioselective catalytic 1,2-boronate rearrangements have been developed for the synthesis of α-chloro pinacol boronic esters from readily available boronic esters [12]. These chiral building blocks undergo two sequential stereospecific elaborations to generate diverse trisubstituted stereocenters relevant to pyridone frameworks [12]. The enantioselective reaction is catalyzed by a lithium-isothiourea-boronate complex, which promotes rearrangement through dual lithium-induced chloride abstraction.

Boronate affinity interactions play crucial roles in synthetic methodology development [13]. Boronic acids demonstrate reversible binding with cis-diols, enabling pH-controlled capture and release mechanisms that are particularly valuable in pyridone synthesis involving hydroxylated intermediates [13]. This methodology offers biocompatible binding pH ranges, enhanced affinity, and improved specificity compared to conventional approaches.

Temporary protection strategies utilizing cyclic boronic esters have been successfully applied to regioselective transformations [14]. For nucleoside analogs relevant to pyridone synthesis, 2',3'-diol protection by boronic acid enables regioselective reactions at the 5'-hydroxyl group [14]. This approach circumvents the need for extensive protecting group manipulations while maintaining excellent regioselectivity.

The nanoconfinement effect observed in boronate affinity systems contributes to enhanced binding properties and wider pH ranges for synthetic applications [13]. This phenomenon explains why binding affinity is enhanced through spatial restriction within nanoscale environments, making it particularly valuable for supported catalyst systems.

Catalytic Synthetic Methods

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions constitute fundamental transformations in pyridone synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity [15] [16]. These reactions have evolved from early examples involving simple aryl halides to sophisticated methodologies capable of constructing complex heterocyclic frameworks.

The canonical mechanism for cross-coupling reactions involves three main organometallic steps: oxidative addition, transmetalation, and reductive elimination [16]. This mechanistic framework serves as the foundation for understanding reactivity patterns and designing new synthetic methodologies for pyridone construction.

Palladium-catalyzed cross-coupling reactions have been extensively applied to pyridone synthesis due to their high functional group tolerance and broad substrate scope [15] [16]. These reactions enable the coupling of diverse electrophiles and nucleophiles under relatively mild conditions, making them particularly suitable for late-stage functionalization of pyridone cores.

Nickel-catalyzed cross-couplings have gained prominence for challenging electrophiles such as aryl chlorides and phenolic derivatives [16]. Nickel catalysts demonstrate unique reactivity patterns and can activate strong bonds that are typically unreactive toward palladium catalysis, expanding the scope of available synthetic transformations.

Single-electron transfer (SET) chemistry represents one of the most active research areas in modern cross-coupling methodology [16]. These processes can be achieved through chemical, photochemical, or electrochemical methods and are particularly valuable for incorporating alkyl partners into pyridone frameworks through C(sp³)-C(sp²) and C(sp³)-C(sp³) bond-forming processes.

C-H functionalization approaches have revolutionized cross-coupling methodology by eliminating the need for pre-functionalized nucleophiles [17]. Direct coupling of heterocyclic alkenes through transition-metal-catalyzed C-H functionalization enables arylation, alkenylation, alkylation, hydroarylation, and annulation reactions with remarkable efficiency [17].

Rod-like Bifunctional Fe-based MOF@CuO Nanocomposites

Rod-like bifunctional Fe-based MOF@CuO nanocomposites represent a breakthrough in heterogeneous catalysis for pyridone synthesis, combining the unique properties of metal-organic frameworks with copper oxide nanoparticles [8]. These materials demonstrate exceptional catalytic activity for the synthesis of N-amino-2-pyridone derivatives through multicomponent reactions.

The synthesis of rod-like bifunctional Fe-based MOF@CuO nanocomposites involves a simple methodology using 1,3,5-benzenetricarbocylic acid as the linker, ferric nitrate as the iron source, and copper oxide nanoparticles under microwave irradiation [8]. This approach produces materials with relatively high specific surface area (203 m²/g) while exhibiting superparamagnetic properties that facilitate catalyst recovery.

Comprehensive characterization of these nanocomposites employs multiple analytical techniques including Brunauer-Emmett-Teller (BET) analysis, energy dispersive spectroscopy (EDS), field emission scanning electron microscopy (FE-SEM), mapping, transmission electron microscopy (TEM), X-ray diffraction (XRD), vibrating sample magnetometer (VSM), thermogravimetric analysis (TGA), and Fourier transform infrared spectroscopy (FT-IR) [8].

The catalytic performance of rod-like bifunctional Fe-based MOF@CuO nanocomposites has been demonstrated in one-pot four-component reactions comprising aromatic aldehydes, malononitrile, methyl cyanoacetate, and hydrazine hydrate under mild, solvent-free conditions [8]. This protocol achieves excellent yields of diverse N-amino-2-pyridones within short reaction times.

Key advantages of this methodology include low catalyst loading, fast and clean work-up procedures, environmental compatibility, and excellent reusability for several cycles with consistent catalytic activity [8]. The magnetic properties of the catalyst enable easy separation from reaction mixtures using external magnetic fields, eliminating the need for filtration or centrifugation.

Mechanistic considerations suggest that the bifunctional nature of these catalysts arises from the synergistic interaction between the Fe-based MOF framework and CuO nanoparticles. The MOF provides high surface area and controlled porosity for substrate accessibility, while CuO nanoparticles serve as active sites for the catalytic transformations.

Regioselective Hydrolysis Strategies

Regioselective hydrolysis strategies play crucial roles in pyridone synthesis, particularly for the controlled cleavage of specific bonds while preserving sensitive functional groups [18] [14] [19]. These methodologies enable the selective modification of complex molecular frameworks without disrupting the core pyridone structure.

Regioselective hydrolysis of alkynes has been developed using organosulfur intermediates to achieve anti-Markovnikov selectivity [18]. This methodology addresses the deficiency in broadly effective processes for alkyne hydrolysis with anti-Markovnikov regioselectivity, which is particularly valuable for pyridone precursor synthesis. The approach involves regioselective radical thiolation chemistry followed by hydrolysis of oxathiolanes or vinyl sulfides to produce the corresponding ketones [18].

Enzymatic regioselective hydrolysis employs lipases for selective ester cleavage in complex molecular frameworks [20] [19]. Candida antarctica lipase B demonstrates remarkable regioselectivity, cleaving sterically less-hindered alkyl esters in the presence of more labile phenolic esters [19]. This selectivity pattern enables the preparation of hemiadipic acid derivatives relevant to pyridone synthesis.

Molecular dynamics simulations have provided insights into the correlation between regiopreference and active site geometry [20]. Studies suggest that regioselectivity in lipase-catalyzed hydrolysis correlates with distances ≤3.2 Å between the most reactive carbonyl group and the Ser-105 residue in the catalytic site [20]. This understanding enables rational design of substrates for optimal regioselective outcomes.

Boronic acid-mediated regioselective hydrolysis utilizes temporary protection strategies for controlled functionalization [14]. The esterification of 2',3'-diols with boronic acid creates temporary protection, enabling regioselective O-glycosylation at the 5'-hydroxyl group [14]. Subsequent mild acidic hydrolysis removes the boronic ester protection while preserving the installed functionality.

Medium engineering approaches optimize regioselective hydrolysis through systematic variation of organic solvents [20]. Different solvents significantly impact both conversion rates and selectivity patterns, enabling fine-tuning of reaction outcomes. This approach has proven particularly effective for synthesis of regioisomeric acetoxyhydroxynaphthalenes on preparative scales [20].

Hydrolytic conditions optimization requires careful control of pH, temperature, and reaction time to achieve optimal regioselectivity [14]. Acidic conditions (0.8N HCl) for 24 hours at room temperature effectively remove temporary protecting groups, while subsequent pH adjustment to neutral using ammonium hydroxide prevents decomposition of sensitive functional groups [14].

Scale-up and Process Chemistry Considerations

Scale-up and process chemistry considerations represent critical factors in transitioning pyridone synthesis from laboratory to industrial production scales [21] [22] [23] [24]. These considerations encompass safety, efficiency, cost-effectiveness, and environmental sustainability while maintaining product quality and consistency.

Fundamental scale-up principles require thorough understanding of governing mechanisms and rate-determining steps in each synthetic transformation [21] [25]. The square-cube law demonstrates that surface area to volume ratios decrease as reactor volumes increase, significantly impacting heat transfer, mass transfer, and mixing efficiency [22]. For 1000-liter vessels, the surface area to volume ratio is ten-fold lower than for 1-liter laboratory reactors [22].

Chemical considerations for scale-up include route selection, reagent availability, cost optimization, and toxicity assessment [22]. Initial discovery routes often rely on late-stage functionalization for analog synthesis, but scale-up may require route extension or complete redesign using more readily available starting materials [22]. Atom economy becomes particularly important, favoring low molecular weight reagents such as molecular oxygen (O₂), sodium hypochlorite (NaOCl), or hydrogen peroxide (H₂O₂) for oxidation reactions [22].

Safety considerations become paramount at larger scales, particularly regarding exothermic reactions and heat of reaction management [21] [22]. Redox reactions require careful control of potential exotherms, although avoiding oxidation state changes entirely provides the optimal solution [22]. Catalytic reactions are strongly favored over stoichiometric reactions wherever possible for all transformations [22].

Solvent selection for scale-up must consider availability, cost, environmental impact, and regulatory constraints [22]. Only a limited number of solvents are cheaply available on large scale, mostly petrochemical-derived compounds. Environmental concerns and increasing regulation mean that fewer solvents are available for use, with many chlorinated solvents now banned at full manufacturing scale [22].

Isolation and purification strategies require fundamental changes during scale-up [22]. Column chromatography is disproportionately difficult and expensive on larger scales and is almost always avoided. Crystallization becomes the preferred means of purification, necessitating careful optimization of nucleation conditions, crystal growth rates, and polymorphic control [22].

Process analytical technology (PAT) provides continuous monitoring capabilities throughout the chemical development process [24]. Design of experiments (DoE) approaches help screen and identify optimal values within the reaction space, while PAT enables real-time optimization of critical process parameters [24].

Quality by design (QbD) principles guide scale-up efforts according to International Conference on Harmonisation (ICH) guidelines, specifically ICH Q8 (Pharmaceutical Development), ICH Q9 (Quality Risk Management), and ICH Q10 (Pharmaceutical Quality System) [26]. These frameworks ensure that scale-up processes maintain product quality while meeting regulatory requirements [26].

Economic optimization requires balancing capital expenditure, operating costs, and production capacity to achieve optimal return on investment [23] [27]. Process optimization techniques including material and energy balances, process simulation, sensitivity analysis, and statistical process control enable systematic improvement of efficiency and profitability [28] [27].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

309.12774030 g/mol

Monoisotopic Mass

309.12774030 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LDX3F0CCST

Other CAS

457081-03-7

Wikipedia

2-(1,1-DIMETHYLETHYL)9-FLUORO-3,6-DIHYDRO-7H-BENZ[H]-IMIDAZ[4,5-F]ISOQUINOLIN-7-ONE

Dates

Last modified: 08-15-2023
1: Nakagawa R, Yoshida H, Asakawa M, Tamiya T, Inoue N, Morita R, Inoue H, Nakao
2: Matsunaga Y, Inoue H, Fukuyama S, Yoshida H, Moriwaki A, Matsumoto T,
3: Kwak HB, Kim HS, Lee MS, Kim KJ, Choi EY, Choi MK, Kim JJ, Cho HJ, Kim JW, Bae
4: Pedranzini L, Dechow T, Berishaj M, Comenzo R, Zhou P, Azare J, Bornmann W,

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